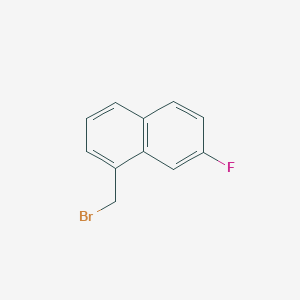

1-(Bromomethyl)-7-fluoronaphthalene

Descripción general

Descripción

1-(Bromomethyl)-7-fluoronaphthalene is a compound that is part of a broader class of fluoromethylnaphthalenes, which have been the subject of various studies due to their interesting chemical properties and potential applications. The compound itself consists of a naphthalene ring system substituted with a bromomethyl group at the first position and a fluorine atom at the seventh position. This structure is related to other compounds that have been synthesized and studied for their physical properties and reactivity.

Synthesis Analysis

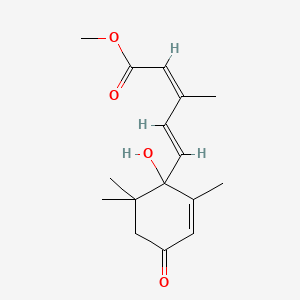

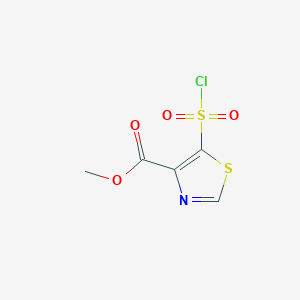

The synthesis of related fluoromethylnaphthalenes has been described in several studies. For instance, the synthesis of 2-(Fluoromethyl)-3-phytyl-1,4-naphthoquinone involved multiple steps, including bromination, fluorination, and oxidation processes . Another study reported the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene from 1-bromonaphthalene, which involved optimization of reaction conditions and catalysts to achieve high yields . Although these studies do not directly describe the synthesis of 1-(Bromomethyl)-7-fluoronaphthalene, they provide insights into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-bromo 4-fluoronaphthalene, has been studied using vibrational spectroscopy and density functional theory (DFT) . These studies provide detailed information on the vibrational modes and optimized geometries of the molecules, which are crucial for understanding the physical and chemical properties of the compounds. Such analyses are essential for characterizing the structure of 1-(Bromomethyl)-7-fluoronaphthalene and predicting its reactivity.

Chemical Reactions Analysis

The reactivity of bromomethyl and fluoromethyl groups in naphthalene derivatives has been explored in various reactions. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 led to the formation of a π-complex with a trimethylenemethane-type ligand . This indicates that 1-(Bromomethyl)-7-fluoronaphthalene could potentially participate in complexation reactions with transition metals, which could be of interest in organometallic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoromethylnaphthalenes have been documented, including their spectral parameters and the influence of substituents on these properties . These studies provide a foundation for understanding how the bromomethyl and fluorine substituents in 1-(Bromomethyl)-7-fluoronaphthalene might affect its physical properties, such as boiling point, melting point, and solubility, as well as its chemical reactivity.

Aplicaciones Científicas De Investigación

1. Chemical Behavior and Reactions

The chemical behavior and reactions involving fluoronaphthalene derivatives are a significant area of research. For instance, the study of the abnormal behavior of atropisomers like 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, which is related to fluoronaphthalene, has been explored. These compounds demonstrate interesting reactions with alkyllithium compounds, leading to a variety of products such as diacid or bis(phosphane) derivatives (Leroux, Mangano, & Schlosser, 2005).

2. Fungal Metabolism Studies

Research into the metabolism of 1-fluoronaphthalene by Cunninghamella elegans has been conducted, revealing insights into the enzymatic processes and the stereoselective metabolism of fluoronaphthalene derivatives (Cerniglia, Miller, Yang, & Freeman, 1984).

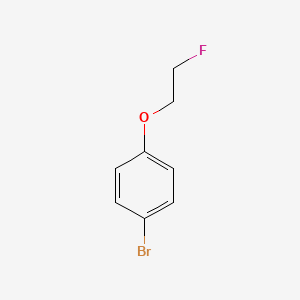

3. Analytical Chemistry Applications

In analytical chemistry, 2-(bromomethyl)naphthalene derivatives have been used for the sensitive determination of fluoride in biological samples. This method involves derivatization followed by gas chromatography-mass spectrometry, highlighting the utility of fluoronaphthalene derivatives in analytical methods (Kwon & Shin, 2014).

4. Vibrational Spectra Studies

The vibrational spectra of 1-bromo 4-fluoronaphthalene, a compound closely related to 1-(Bromomethyl)-7-fluoronaphthalene, have been studied using density functional theory. This research provides insights into the vibrational modes and spectra of such compounds, which are crucial for understanding their physical and chemical properties (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

5. Inhibition Studies in Medicinal Chemistry

2-(Fluoromethyl)-3-phytyl-1,4-naphthoquinone, a compound structurally similar to 1-(Bromomethyl)-7-fluoronaphthalene, has been synthesized and studied for its inhibition effects on vitamin K epoxide reductase. This research is significant in the field of medicinal chemistry, where fluoronaphthalene derivatives may play a role in drug design and enzyme inhibition studies (Silverman & Oliver, 1989).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(bromomethyl)-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYGMSYOLOXJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576441 | |

| Record name | 1-(Bromomethyl)-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-7-fluoronaphthalene | |

CAS RN |

70631-50-4 | |

| Record name | 1-(Bromomethyl)-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)